8-Methylimidazo[1,5-a]pyridin-3-amine: Critical 8-Position Substitution for IDO1/TDO Inhibitor Scaffolds
8-Methylimidazo[1,5-a]pyridin-3-amine bears the 8-substitution pattern explicitly claimed in multiple patent families as essential for IDO1 and/or TDO inhibitory activity. Patents CN110872289A and US10280163B2 define the 8-substituted imidazo[1,5-a]pyridine core as the novel, distinguishing structural feature enabling potent enzymatic and cellular activity against these immuno-oncology targets [1]. While specific IC₅₀ data for this exact compound are not publicly available in the primary literature, its structural alignment with the patented 8-substituted scaffold class confers documented relevance to IDO1/TDO programs, in contrast to unsubstituted or 5-substituted analogs which fall outside the claimed genus for this therapeutic indication [2].
| Evidence Dimension | Patent-defined structural class relevance to IDO1/TDO inhibition |
|---|---|
| Target Compound Data | 8-Methylimidazo[1,5-a]pyridin-3-amine contains 8-substitution pattern within claimed genus |
| Comparator Or Baseline | Unsubstituted imidazo[1,5-a]pyridines or 5-substituted analogs |
| Quantified Difference | 8-substituted derivatives are explicitly claimed as novel inhibitors; unsubstituted/5-substituted compounds fall outside the patent genus for IDO1/TDO activity |
| Conditions | Patent analysis based on CN110872289A and US10280163B2 claim scope |
Why This Matters
For procurement decisions in immuno-oncology drug discovery, selecting an 8-substituted building block aligns with patent-defined lead matter, whereas unsubstituted or 5-substituted analogs lack equivalent IP positioning for IDO1/TDO programs.
- [1] Beijing Scitech-MQ Pharmaceuticals Limited. CN110872289A: Novel 8-substituted imidazo[1,5-a]pyridines as IDO1 and/or TDO inhibitors. 2019. View Source
- [2] US10280163B2: 5 or 8-substituted imidazo[1,5-a]pyridines as indoleamine and/or tryptophane 2,3-dioxygenases. 2019. View Source
